molecular formula C9H13BrN2O2 B1611803 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine CAS No. 474708-93-5

5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine

Cat. No. B1611803
M. Wt: 261.12 g/mol
InChI Key: BKWCRQLPLJHUSY-UHFFFAOYSA-N
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Patent
US07074801B1

Procedure details

After 50 g of 2,5-dibromopyridine and 50 mL aminoacetaldehyde dimethyl acetal were heated at 130° C. for 8 hours, an aqueous saturated sodium bicarbonate solution was added thereto, and the reaction mixture was extracted with ethyl acetate. The extract was washed with brine, the organic layer was dried over anhydrous sodium sulfate, the solvent was removed, and the resulting crude product was purified by silica gel column chromatography (ethyl acetate/hexane), to give 23.53 g of the title compound (pale yellow oil).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.C(=O)(O)[O-].[Na+].[CH3:14][O:15][CH:16]([O:19][CH3:20])[CH2:17][NH2:18]>>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([NH:18][CH2:17][CH:16]([O:19][CH3:20])[O:15][CH3:14])=[N:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
50 mL
Type
reactant
Smiles
COC(CN)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)NCC(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.